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Compound of Interest

Compound Name: 1-Bromo-3-methylpentane

Cat. No.: B1293714

Abstract: This document provides a comprehensive technical overview of 1-Bromo-3-
methylpentane (CAS: 51116-73-5), a chiral haloalkane significant in synthetic organic
chemistry. We will dissect its formal nomenclature according to the International Union of Pure
and Applied Chemistry (IUPAC) rules, tabulate its key physicochemical properties, and present
detailed experimental protocols for its synthesis and subsequent reactions. The guide includes
logical diagrams generated using Graphviz to illustrate the principles of its nomenclature and
its application in common synthetic workflows, such as the formation of Grignard reagents.

Analysis of IUPAC Nomenclature

The name "1-Bromo-3-methylpentane" is derived systematically following the IUPAC rules for
naming haloalkanes.[1][2][3][4][5] The process involves identifying the principal carbon chain,
locating all attached substituents, and assembling the name in alphabetical order.

o Step 1: Identify the Parent Alkane. The longest continuous carbon chain in the molecule is
identified. In this case, the chain consists of five carbon atoms, which corresponds to the
parent alkane "pentane".[1][2]

o Step 2: Number the Carbon Chain. The chain is numbered to assign the lowest possible
locant (position number) to the first encountered substituent.[1][5] Numbering from right to
left in the standard representation gives the bromine atom the locant "1" and the methyl
group the locant "3".
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o Step 3: Identify and Name Substituents. Two substituents are present on the pentane chain:
a bromine atom and a methyl group (-CHs). According to IUPAC rules, the halogen is treated
as a "halo" prefix; thus, bromine becomes "bromo".[1][4]

o Step 4: Assemble the Final Name. The substituents are listed in alphabetical order,
irrespective of their locant numbers.[1] Therefore, "bromo" precedes "methyl". Each
substituent is prefixed with its locant number. The final, unambiguous name is 1-Bromo-3-
methylpentane.

Chirality: The carbon atom at position 3 (C3) is a stereocenter because it is bonded to four
different groups: a hydrogen atom (-H), a methyl group (-CHs), an ethyl group (-CH2CHs), and
a bromoethyl group (-CH2CH:2Br).[6] This chirality means the molecule exists as a pair of non-
superimposable mirror images, or enantiomers: (R)-1-bromo-3-methylpentane and (S)-1-
bromo-3-methylpentane.[6]

© 2025 BenchChem. All rights reserved. 2/8 Tech Support


https://www.vedantu.com/chemistry/nomenclature-of-haloalkanes
https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Map%3A_Organic_Chemistry_(Wade)_Complete_and_Semesters_I_and_II/Map%3A_Organic_Chemistry_(Wade)/03%3A_Functional_Groups_and_Nomenclature/3.05%3A_Haloalkane_-_Classification_and_Nomenclature
https://www.vedantu.com/chemistry/nomenclature-of-haloalkanes
https://www.benchchem.com/product/b1293714?utm_src=pdf-body
https://www.benchchem.com/product/b1293714?utm_src=pdf-body
https://www.benchchem.com/product/b1293714
https://www.benchchem.com/product/b1293714?utm_src=pdf-body
https://www.benchchem.com/product/b1293714?utm_src=pdf-body
https://www.benchchem.com/product/b1293714?utm_src=pdf-body
https://www.benchchem.com/product/b1293714
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1293714?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Foundational & Exploratory
Check Availability & Pricing

Nomenclature Workflow

Structure

1. Find Longest Chain
(5 Carbons -> Pentane)

2. Number Chain
(Lowest Locant for Substituents)

3. ldentify Substituents
(Bromo @ C1, Methyl @ C3)

4. Alphabetize Substituents
(Bromo before Methyl)

1-Bromo-3-methylpentane

Click to download full resolution via product page

Caption: Logical workflow for deriving the IUPAC name.

Physicochemical and Spectroscopic Data

The key physical and chemical properties of 1-Bromo-3-methylpentane are summarized
below. These values are crucial for designing reaction conditions, purification procedures, and

analytical methods.
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Property Value Reference(s)
Molecular Formula CeH13Br 61718191
Molecular Weight 165.07 g/mol [71[81I9]

CAS Number 51116-73-5 [8]

Boiling Point 144.0 + 8.0 °C at 760 mmHg [10]

Density 1.2+0.1 g/lcm3 [10]
Appearance Flammable liquid [8]

N Insoluble in water; Soluble in
Solubility [6]
ethanol, ether

MDCCBJLCTOTLKM-
InChiKey [8][11]
UHFFFAOYSA-N

Experimental Protocols

This section details common experimental procedures involving 1-Bromo-3-methylpentane.

A standard method for synthesizing primary alkyl bromides from their corresponding alcohols is
the Appel reaction, which utilizes triphenylphosphine (PPhs) and carbon tetrabromide (CBra).
[12]

Reaction: 3-methylpentan-1-ol + PPhs + CBra - 1-Bromo-3-methylpentane + PhsPO +
CHBrs3

Protocol:

e Setup: A 250 mL three-necked, round-bottom flask is equipped with a magnetic stirrer, a
dropping funnel, and a reflux condenser under a nitrogen atmosphere.

» Reagents: The flask is charged with 3-methylpentan-1-ol (10.2 g, 0.1 mol) and
triphenylphosphine (28.8 g, 0.11 mol) in 100 mL of anhydrous diethyl ether.[12]
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e Reaction: The solution is cooled to 0°C in an ice bath. A solution of carbon tetrabromide
(36.5 g, 0.11 mol) in 50 mL of diethyl ether is added dropwise over 1 hour with vigorous
stirring.[12]

o Workup: After the addition is complete, the reaction is allowed to warm to room temperature
and stirred for an additional 2 hours. The precipitated triphenylphosphine oxide is removed
by filtration.

 Purification: The filtrate is washed sequentially with saturated sodium bicarbonate solution (2
x 50 mL) and brine (1 x 50 mL). The organic layer is dried over anhydrous magnesium
sulfate (MgSOa), filtered, and the solvent is removed under reduced pressure.

« |solation: The crude product is purified by fractional distillation to yield 1-Bromo-3-
methylpentane as a clear liquid.

1-Bromo-3-methylpentane is a valuable precursor for forming Grignard reagents, which are
potent nucleophiles in organic synthesis.[6]

Reaction: 1-Bromo-3-methylpentane + Mg - 3-Methylpentylmagnesium Bromide
Protocol:

e Setup: A 100 mL flask is flame-dried under a nitrogen atmosphere and fitted with a reflux
condenser and a dropping funnel.

e Reagents: Magnesium turnings (2.43 g, 0.1 mol) are placed in the flask with a small crystal
of iodine to initiate the reaction.

o Reaction: A solution of 1-Bromo-3-methylpentane (16.5 g, 0.1 mol) in 50 mL of anhydrous
diethyl ether is added dropwise. The reaction is initiated with gentle heating if necessary.
Once started, the addition rate is controlled to maintain a gentle reflux.

o Completion: After all the alkyl bromide has been added, the mixture is refluxed for an
additional 30 minutes to ensure complete reaction. The resulting grey solution of 3-
Methylpentylmagnesium Bromide is then used immediately in subsequent synthetic steps.

Applications in Synthetic Chemistry
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The primary utility of 1-Bromo-3-methylpentane lies in its role as an alkylating agent and a
precursor to organometallic reagents. It readily participates in nucleophilic substitution (Sn2)
and elimination (E2) reactions.[6][13]

The diagram below illustrates a typical synthetic workflow where 1-Bromo-3-methylpentane is
converted to a Grignard reagent, which is then used to synthesize a tertiary alcohol by reacting
with a ketone (e.g., acetone).
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Caption: Synthetic pathway from 1-Bromo-3-methylpentane.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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